molecular formula C9H12N2O B6252324 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde CAS No. 1018663-58-5

1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Cat. No.: B6252324
CAS No.: 1018663-58-5
M. Wt: 164.2
InChI Key:
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Description

1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fused bicyclic structure with a carbaldehyde functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the Fischer indole synthesis. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indazole ring. For instance, the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with formylating agents like Vilsmeier-Haack reagent can yield the desired carbaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents or organolithium compounds.

Major Products

    Oxidation: 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

    Reduction: 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to its fused bicyclic structure and the presence of both a methyl group and a carbaldehyde functional group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1018663-58-5

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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